molecular formula C7H6ClFO2S B12859482 2-Chloro-6-fluorophenylmethylsulfone

2-Chloro-6-fluorophenylmethylsulfone

Cat. No.: B12859482
M. Wt: 208.64 g/mol
InChI Key: IXZYFKOSLVFRQU-UHFFFAOYSA-N
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Description

1-chloro-3-fluoro-2-(methylsulfonyl)benzene is an aromatic compound with the molecular formula C7H6ClFO2S It is a derivative of benzene, where the hydrogen atoms are substituted by chlorine, fluorine, and a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-chloro-3-fluoro-2-(methylsulfonyl)benzene can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance. The reaction typically involves the use of palladium catalysts and boron reagents under specific conditions to achieve the desired product.

Industrial Production Methods

Industrial production of 1-chloro-3-fluoro-2-(methylsulfonyl)benzene may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The exact methods and conditions can vary depending on the specific requirements and available resources.

Chemical Reactions Analysis

Types of Reactions

1-chloro-3-fluoro-2-(methylsulfonyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: As mentioned earlier, the Suzuki–Miyaura coupling is a key reaction for forming carbon–carbon bonds involving this compound.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Boron Reagents: Essential for Suzuki–Miyaura coupling.

    Oxidizing and Reducing Agents: Used for oxidation and reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can form complex aromatic compounds.

Scientific Research Applications

1-chloro-3-fluoro-2-(methylsulfonyl)benzene has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-chloro-3-fluoro-2-(methylsulfonyl)benzene involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use. For example, in coupling reactions, the compound interacts with palladium catalysts to form new carbon–carbon bonds through a series of oxidative addition, transmetalation, and reductive elimination steps.

Comparison with Similar Compounds

Similar Compounds

  • 1-chloro-2-fluoro-3-(methylsulfonyl)benzene
  • 1-fluoro-2-(methylsulfonyl)benzene
  • 1-chloro-4-(methylsulfonyl)benzene

Uniqueness

1-chloro-3-fluoro-2-(methylsulfonyl)benzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

Molecular Formula

C7H6ClFO2S

Molecular Weight

208.64 g/mol

IUPAC Name

1-chloro-3-fluoro-2-methylsulfonylbenzene

InChI

InChI=1S/C7H6ClFO2S/c1-12(10,11)7-5(8)3-2-4-6(7)9/h2-4H,1H3

InChI Key

IXZYFKOSLVFRQU-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C(C=CC=C1Cl)F

Origin of Product

United States

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